molecular formula C26H28O10 B183020 sideroxylonal A CAS No. 145382-68-9

sideroxylonal A

Cat. No. B183020
M. Wt: 500.5 g/mol
InChI Key: PHQDMQGEKNBIPF-FLFOAQQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sideroxylonal A is a formylated phloroglucinol compound found in the foliage of some Eucalyptus species. It has been identified as an important antifeedant for mammalian herbivores and also deters insect herbivores, suggesting a possible mechanism for cross-resistance . The compound has been studied for its antibacterial properties as well, particularly against Staphylococcus aureus . Sideroxylonal A is part of a broader group of sideroxylonals that have been isolated and characterized from various parts of Eucalyptus trees, including the leaves and bark .

Synthesis Analysis

The synthesis of sideroxylonals, including sideroxylonal A, has been explored through the extraction from Eucalyptus foliage. An efficient method for large-scale isolation of sideroxylonals has been reported, which yields a purity of over 90% . The extraction process typically involves the use of solvents such as chloroform-methanol and the application of chromatographic techniques for purification .

Molecular Structure Analysis

Sideroxylonal A's molecular structure has been elucidated using spectroscopic methods, including 1D and 2D NMR. The stereochemistry of sideroxylonal A was determined by chemical correlation, which is essential for understanding its biological activity .

Chemical Reactions Analysis

The chemical reactivity of sideroxylonals, including sideroxylonal A, has been studied in the context of their role as antifeedants and antibacterial agents. These compounds have been shown to interact with various biological targets, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, sideroxylonals have been found to suppress melanin synthesis by inhibiting tyrosinase, an enzyme involved in melanogenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sideroxylonals have been investigated to facilitate their quantification and to understand their stability under different conditions. For instance, sideroxylonals deteriorate when stored in certain conditions, such as at room temperature or in mobile phase solutions for extended periods . Methods such as HPLC have been developed for the rapid determination of sideroxylonals in Eucalyptus foliage, which is crucial for studying their ecological and pharmacological roles .

Scientific Research Applications

Insect Feeding Deterrent

  • Application Summary : Sideroxylonal A, a formylated phloroglucinol, has been shown to inhibit feeding in several vertebrate and invertebrate herbivores . It was used in a study to investigate its effect on the feeding of steelblue sawfly larvae, Perga affinis affinis .
  • Methods of Application : The larvae were fed eucalypt leaves containing various concentrations of sideroxylonal A, and frass production was measured as an indicator of consumption .
  • Results : The study found that at least 80% of the sideroxylonal A ingested by larvae was stored in the diverticulum, less than 1% was excreted in frass, and feeding was unaffected by the concentration of sideroxylonal A .

Influence on Foraging Behavior of Arboreal Folivores

  • Application Summary : Sideroxylonal A in Eucalyptus foliage has been found to influence the foraging behavior of a marsupial folivore, the common ringtail possum, Pseudocheirus peregrinus .
  • Methods of Application : The study took advantage of the natural variation in sideroxylonal concentrations in the foliage of Eucalyptus melliodora to investigate feeding patterns of the common ringtail possum .
  • Results : With increasing sideroxylonal concentrations, possums decreased their total intake, rate of intake and intake per feeding bout, and increased their cumulative time spent feeding .

Rapid Determination of Sideroxylonals in Eucalyptus Foliage

  • Application Summary : Sideroxylonal A is used in a method for the rapid determination of sideroxylonals, a group of formylated phloroglucinol compounds found in some eucalypts . This method is ideal for the analysis of small samples, e.g. individual leaves, which is essential when studying the evolutionary ecology of eucalypts .
  • Methods of Application : Samples of dry, ground foliage were extracted by sonication with 20% methanol in acetonitrile, 7% water in acetonitrile or 40% water in acetonitrile and the extracts analysed by reversed phase HPLC . The extracts from the two water–acetonitrile extractions were stable for at least 48 hours .
  • Results : All three sonication methods recovered more sideroxylonals than did the Soxhlet extraction with petroleum spirit and acetone . Adding 0.1% trifluoroacetic acid to the water–acetonitrile extraction solvents led to even higher recoveries of sideroxylonals .

Rapid Quantification of Sideroxylonals in Eucalyptus

  • Application Summary : Sideroxylonal A is used in a method for the rapid quantification of sideroxylonals, a group of formylated phloroglucinol compounds found in some eucalypts . This method is ideal for the analysis of small samples, e.g. individual leaves, which is essential when studying the evolutionary ecology of eucalypts .
  • Methods of Application : Samples of dry, ground foliage were extracted by sonication with 20% methanol in acetonitrile, 7% water in acetonitrile or 40% water in acetonitrile and the extracts analysed by reversed phase HPLC . The extracts from the two water–acetonitrile extractions were stable for at least 48 hours .
  • Results : All three sonication methods recovered more sideroxylonals than did the Soxhlet extraction with petroleum spirit and acetone . Adding 0.1% trifluoroacetic acid to the water–acetonitrile extraction solvents led to even higher recoveries of sideroxylonals .

properties

IUPAC Name

(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQDMQGEKNBIPF-FLFOAQQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sideroxylonal A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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